Superior Hypocholesterolemic Efficacy of 6-Chlorochroman Analog vs. Clofibrate in Sucrose-Fed Rat Model
In a head-to-head study in sucrose-fed, fasted male Sprague-Dawley rats, the ethyl 6-chlorochroman-2-carboxylate analog (II) was a more effective hypocholesterolemic drug than the reference compound clofibrate (I) [1]. In stark contrast, the 6-phenyl (III) and 6-cyclohexyl (IV) chroman analogs were found to be completely inactive, underscoring the specific requirement of the 6-chloro substituent for activity [1].
| Evidence Dimension | Hypocholesterolemic activity (serum cholesterol reduction) |
|---|---|
| Target Compound Data | Statistically significant reduction in serum cholesterol |
| Comparator Or Baseline | Clofibrate (I): significant reduction in serum cholesterol; 6-phenylchroman-2-carboxylate (III): inactive; 6-cyclohexylchroman-2-carboxylate (IV): inactive |
| Quantified Difference | 6-Chlorochroman analog (II) was more effective than clofibrate (I); III and IV were inactive |
| Conditions | Sucrose-fed fasted male Sprague-Dawley rats; 0.2 and 0.4 mmol/kg, orally, twice daily for 7 consecutive days |
Why This Matters
This data proves that for hypolipidemic research in this validated animal model, only the 6-chloro substituted analog is active; purchasing a 6-phenyl or 6-cyclohexyl analog would be a procurement error leading to project failure.
- [1] Mukhopadhyay A, Patel ST, O'Brien M, et al. Hypolipidemic effects of clofibrate and selected chroman analogs in fasted rats: II. High sucrose-fed animals. Lipids. 1983;18(1):59-67. PMID: 6835036. View Source
